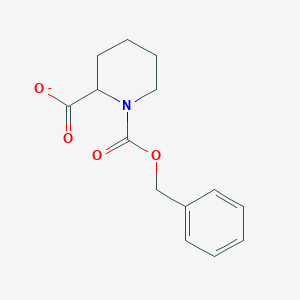
Cy3.5 tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3.5 tetrazine is a fluorescent dye that is widely used in biochemical and biological research. It is known for its ability to label trans-cyclooctene-modified biological molecules, making it an excellent tool for fluorescence imaging and other fluorescence-based biochemical analyses . The compound is part of the tetrazine family, which is characterized by the presence of a tetrazine moiety, a heterocyclic compound containing four nitrogen atoms.
Preparation Methods
The synthesis of Cy3.5 tetrazine involves several steps, including the preparation of the tetrazine moiety and its subsequent conjugation with the Cy3.5 dye. Common synthetic routes include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of tetrazine derivatives with fine-tuned electronic properties. Industrial production methods typically involve large-scale synthesis using these established routes to ensure high yield and purity.
Chemical Reactions Analysis
Cy3.5 tetrazine undergoes a variety of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . One of the most notable reactions is the inverse electron demand Diels–Alder (IEDDA) reaction with strained alkenes such as trans-cyclooctene . This reaction is highly efficient and selective, forming stable conjugates via a dihydropyrazine moiety. Common reagents used in these reactions include strained alkenes and alkynes, and the major products formed are stable conjugates that are useful for various biochemical applications.
Scientific Research Applications
Cy3.5 tetrazine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used for the labeling of trans-cyclooctene-modified molecules, enabling the study of complex biochemical processes . In biology, it is employed in fluorescence imaging to visualize biomolecules in their native environment . In medicine, this compound is used in the development of diagnostic tools and therapeutic agents, particularly in the study of cancer and other diseases . Its ability to form stable conjugates with biological molecules makes it a valuable tool for various research applications.
Mechanism of Action
The mechanism of action of Cy3.5 tetrazine involves its reaction with trans-cyclooctene-modified molecules through the inverse electron demand Diels–Alder reaction . This reaction forms a stable dihydropyrazine moiety, which allows for the efficient labeling of biological molecules. The molecular targets of this compound are typically proteins, peptides, and oligonucleotides that have been modified with trans-cyclooctene. The pathways involved in this reaction are highly specific and efficient, making this compound a powerful tool for biochemical research.
Comparison with Similar Compounds
Cy3.5 tetrazine is similar to other tetrazine-based compounds, such as Cy3 tetrazine and Cy5 tetrazine . These compounds also undergo the inverse electron demand Diels–Alder reaction with strained alkenes and are used for similar applications in fluorescence imaging and biochemical analysis. this compound is unique in its spectral properties, with an excitation wavelength of 579 nm and an emission wavelength of 591 nm . This makes it particularly useful for applications that require specific fluorescence characteristics. Other similar compounds include 1,2,4,5-tetrazine derivatives, which are also used in bioorthogonal chemistry and have similar reactivity and stability .
Properties
Molecular Formula |
C47H48ClN7O |
|---|---|
Molecular Weight |
762.4 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;chloride |
InChI |
InChI=1S/C47H47N7O.ClH/c1-46(2)40(53(5)38-27-25-33-14-8-10-16-36(33)43(38)46)18-13-19-41-47(3,4)44-37-17-11-9-15-34(37)26-28-39(44)54(41)29-12-6-7-20-42(55)48-30-32-21-23-35(24-22-32)45-51-49-31-50-52-45;/h8-11,13-19,21-28,31H,6-7,12,20,29-30H2,1-5H3;1H |
InChI Key |
DVXQMWJFDSQZJL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)





![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)

![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)


![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)

![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
